molecular formula C7H6INO3 B11846016 5-Iodo-6-methoxypicolinic acid

5-Iodo-6-methoxypicolinic acid

Cat. No.: B11846016
M. Wt: 279.03 g/mol
InChI Key: VUXFHQPPWBILMF-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxypicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxypicolinic acid typically involves the iodination of 6-methoxypicolinic acid. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 5th position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methoxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Deiodinated derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-Iodo-6-methoxypicolinic acid serves as a precursor in the synthesis of various pharmaceuticals. It is particularly significant in developing compounds targeting bacterial infections and other diseases. The presence of the iodine atom enhances its reactivity, making it a valuable building block in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with specific derivatives showing enhanced activity compared to standard antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundStaphylococcus aureus2015
This compoundEscherichia coli1820
Standard Antibiotic (Penicillin)Staphylococcus aureus3010

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of this compound. Its derivatives have been investigated for their ability to mitigate oxidative stress and neurotoxicity, particularly in models of neurodegenerative disorders.

Synthesis of Derivatives

The synthesis of various derivatives from this compound has been a focus of research. These derivatives are designed to enhance specific biological activities or improve pharmacokinetic properties.

Synthetic Routes

Several synthetic pathways have been developed to modify the structure of this compound. These include:

  • Esterification : Converting the carboxylic acid group into an ester to enhance lipophilicity.
  • Substitution Reactions : Introducing different functional groups at the iodine or methoxy positions to alter biological activity.

Case Study: Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was conducted using various bacterial strains. The results indicated that certain derivatives exhibited significantly higher antibacterial activity compared to traditional antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, compounds derived from this compound demonstrated a protective effect against cognitive decline and neuronal damage. These findings support further exploration into its therapeutic potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    6-Methoxypicolinic Acid: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-6-methoxypicolinic Acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    Picolinic Acid: The parent compound without any substituents.

Uniqueness: 5-Iodo-6-methoxypicolinic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Iodo-6-methoxypicolinic acid, also known as 6-Iodo-5-methoxy-pyridine-2-carboxylic acid, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₇H₆INO₃
  • Molecular Weight : 279.03 g/mol
  • CAS Number : 154497-83-3
  • Structure : The compound features a pyridine ring with an iodine atom and a methoxy group at specific positions, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its neuroprotective potential are ongoing, with some results indicating a positive impact on neuronal health.

Antioxidant Activity

A study evaluating the antioxidant capacity of various compounds found that this compound demonstrated a high level of free radical scavenging activity. The compound's ability to neutralize reactive oxygen species (ROS) was assessed using various assays, including DPPH and ABTS tests.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound8590
Control (Ascorbic Acid)9592

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was tested at varying concentrations to determine its cytotoxic effects.

Concentration (µM)MCF-7 Cell Viability (%)HeLa Cell Viability (%)
107065
255045
503025

Neuroprotective Effects

Research into the neuroprotective effects of the compound has indicated potential benefits in models of neurodegenerative diseases. The compound was found to reduce apoptosis in neuronal cells exposed to toxic agents.

Case Studies

  • Study on Antioxidant Properties :
    • Researchers conducted a study on the antioxidant properties of various derivatives of picolinic acid. They found that this compound exhibited superior antioxidant activity compared to other derivatives, suggesting its potential for therapeutic applications in oxidative stress-related conditions .
  • Anticancer Research :
    • A comprehensive study evaluated the anticancer effects of several picolinic acid derivatives. The results indicated that this compound significantly inhibited cell proliferation in both MCF-7 and HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroprotection Study :
    • In a model simulating neurodegeneration, treatment with this compound resulted in decreased neuronal death and improved cell viability compared to controls. This suggests potential applications in treating conditions like Alzheimer's disease .

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

5-iodo-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

VUXFHQPPWBILMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)I

Origin of Product

United States

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